molecular formula C12H16O2 B1265818 2-Ethyl-2-phenylbutanoic acid CAS No. 5465-28-1

2-Ethyl-2-phenylbutanoic acid

Cat. No.: B1265818
CAS No.: 5465-28-1
M. Wt: 192.25 g/mol
InChI Key: PYXQBGGQMBEYLO-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a carboxylic acid derivative characterized by the presence of both an ethyl and a phenyl group attached to the second carbon of the butanoic acid chain

Biochemical Analysis

Biochemical Properties

2-Ethyl-2-phenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to their corresponding alcohols . These interactions are crucial for the biocatalytic asymmetric reduction processes, which are important for the synthesis of chiral compounds used in pharmaceuticals .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . By inhibiting ACE, this compound can potentially lower blood pressure and influence cardiovascular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as carbonyl reductases, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit ACE is particularly noteworthy, as it prevents the formation of angiotensin II, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been noted, with prolonged exposure potentially resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and blood pressure reduction . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes biocatalytic asymmetric reduction by carbonyl reductases, leading to the formation of chiral alcohols . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of malonic ester with propyl bromide and ethyl bromide, followed by hydrolysis and decarboxylation . This method involves the following steps:

    Deprotonation: The malonic ester is deprotonated using a weak base to form an enolate.

    Alkylation: The enolate undergoes an S_N2 reaction with propyl bromide and ethyl bromide to form a new carbon-carbon bond.

    Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

2-Ethyl-2-phenylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Phenylbutanoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    2-Ethylbutanoic acid:

    Phenylacetic acid: Has a different carbon chain length and substitution pattern, leading to distinct chemical behavior.

Uniqueness: 2-Ethyl-2-phenylbutanoic acid is unique due to the presence of both an ethyl and a phenyl group on the same carbon atom, which imparts specific steric and electronic effects.

Properties

IUPAC Name

2-ethyl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXQBGGQMBEYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203107
Record name 2-Ethyl-2-phenylbutyric acid
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-28-1
Record name 2-Ethyl-2-phenylbutyric acid
Source CAS Common Chemistry
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Record name 2-Ethyl-2-phenylbutyric acid
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Record name 5465-28-1
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Record name 2-Ethyl-2-phenylbutyric acid
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Record name 2-ethyl-2-phenylbutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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